8-Fluoro-2-methylquinoline

Vue d'ensemble

Description

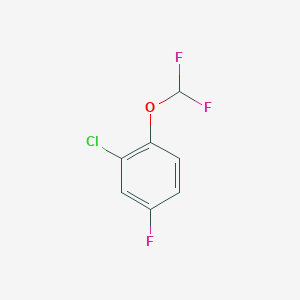

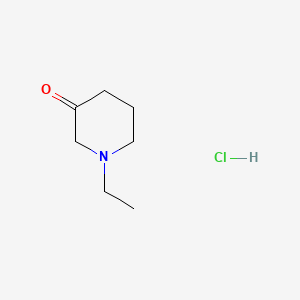

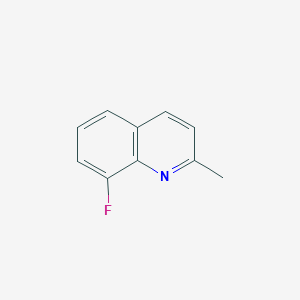

8-Fluoro-2-methylquinoline is a chemical compound with the molecular formula C10H8FN . It has a molecular weight of 161.18 g/mol . The IUPAC name for this compound is 8-fluoro-2-methylquinoline . It is also known by other synonyms such as 2-Methyl-8-fluoroquinoline .

Synthesis Analysis

While specific synthesis methods for 8-Fluoro-2-methylquinoline were not found in the search results, quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .

Molecular Structure Analysis

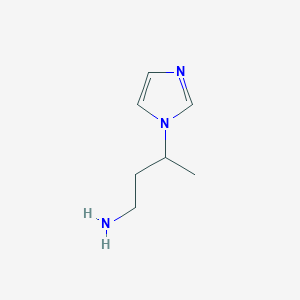

The molecular structure of 8-Fluoro-2-methylquinoline consists of a quinoline core, which is a heterocyclic aromatic organic compound. This compound has a fluorine atom at the 8th position and a methyl group at the 2nd position . The InChI code for this compound is InChI=1S/C10H8FN/c1-7-5-6-8-3-2-4-9 (11)10 (8)12-7/h2-6H,1H3 .

Physical And Chemical Properties Analysis

8-Fluoro-2-methylquinoline has a molecular weight of 161.18 g/mol . It has an XLogP3 value of 2.8, indicating its lipophilicity . It has 0 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has a topological polar surface area of 12.9 Ų . The complexity of the molecule is 160 .

Applications De Recherche Scientifique

Synthesis of Fluorinated Quinolines

Fluorinated quinolines, including 8-Fluoro-2-methylquinoline, are synthesized using a variety of methods. These include cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .

Functionalization of Polyfluorinated Quinolines

8-Fluoro-2-methylquinoline can be used in novel approaches to functionalize polyfluorinated quinolines. This includes nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds .

Biological Activity

Fluoroquinolines, including 8-Fluoro-2-methylquinoline, exhibit remarkable biological activity. They are known to inhibit various enzymes, exhibiting antibacterial, antineoplastic, and antiviral activities .

Medicine

Fluoroquinolines have found applications in medicine. For example, the quinoline skeleton has been used as a basic structure for synthetic antimalarial drugs .

Agriculture

A number of fluorinated quinolines, potentially including 8-Fluoro-2-methylquinoline, have found application in agriculture .

Components for Liquid Crystals

Fluorinated quinolines are also used as components for liquid crystals .

Protein Degrader Building Blocks

8-Fluoro-2-methylquinoline-7-boronic acid, a derivative of 8-Fluoro-2-methylquinoline, is used as a building block in protein degrader research .

Laboratory Chemicals

8-Fluoro-2-methylquinoline is used in the manufacture of substances for scientific research and development .

Safety And Hazards

While specific safety and hazard information for 8-Fluoro-2-methylquinoline was not found in the search results, it’s generally recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Propriétés

IUPAC Name |

8-fluoro-2-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FN/c1-7-5-6-8-3-2-4-9(11)10(8)12-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJHYMLQMBHHNRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC=C2F)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30459729 | |

| Record name | 8-Fluoro-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30459729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Fluoro-2-methylquinoline | |

CAS RN |

46001-36-9 | |

| Record name | 8-Fluoro-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30459729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How do these novel 8-fluoro-2-methylquinoline derivatives exert their antimycobacterial activity?

A1: While the exact mechanism is not fully elucidated in the research, in silico studies suggest that these derivatives function by inhibiting ATP synthase []. ATP synthase is an essential enzyme for energy production in bacteria, including Mycobacterium tuberculosis. By binding to this enzyme, the 8-fluoro-2-methylquinoline derivatives disrupt energy production, ultimately leading to bacterial death.

Q2: What structural modifications were made to the 8-fluoro-2-methylquinoline scaffold and how did these changes affect antimycobacterial activity?

A2: The researchers synthesized a series of 3-(2-(3-(substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline derivatives []. This involved the introduction of an oxetane ring bearing various substituted benzyloxy groups at the 3-position of the 8-fluoro-2-methylquinoline core. These modifications led to variations in antimycobacterial activity, with some derivatives (9b, 9c, 9d, 9f, 9g, 9h, and 9i) exhibiting excellent potency with MIC values ranging from 3.41–12.23 μM against Mycobacterium tuberculosis H37Rv []. This highlights the importance of the oxetane ring and its substituents for enhancing antimycobacterial activity in this series.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-Chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methanone](/img/structure/B1339714.png)

![2,4-Dibromo-1-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B1339720.png)